molecular formula C8H9ClOS B8422249 (2-chloro-4-methoxyphenyl)methanethiol

(2-chloro-4-methoxyphenyl)methanethiol

Cat. No.: B8422249
M. Wt: 188.67 g/mol
InChI Key: WNRZZMBEORNQMB-UHFFFAOYSA-N
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Description

(2-chloro-4-methoxyphenyl)methanethiol is an organic compound characterized by the presence of a chloro group, a methoxy group, and a mercaptan (thiol) group attached to a benzyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-chloro-4-methoxyphenyl)methanethiol can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-methoxybenzyl chloride with sodium hydrosulfide. The reaction typically occurs in an aqueous medium under mild conditions, resulting in the formation of the desired mercaptan compound.

Industrial Production Methods

In industrial settings, the production of 2-chloro-4-methoxybenzyl mercaptan may involve more scalable processes, such as the use of continuous flow reactors. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

(2-chloro-4-methoxyphenyl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The mercaptan group can be oxidized to form disulfides.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

    Reduction: The compound can be reduced to remove the chloro group, forming a simpler benzyl mercaptan derivative.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base can be used to oxidize the mercaptan group.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions to substitute the chloro group.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve the reduction of the chloro group.

Major Products Formed

    Oxidation: Disulfides

    Substitution: Various substituted benzyl mercaptans

    Reduction: Benzyl mercaptan derivatives

Scientific Research Applications

(2-chloro-4-methoxyphenyl)methanethiol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive mercaptan group.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (2-chloro-4-methoxyphenyl)methanethiol involves its interaction with various molecular targets. The mercaptan group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification of protein function. The chloro and methoxy groups can also influence the compound’s reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzyl mercaptan: Lacks the chloro group, making it less reactive in certain substitution reactions.

    2-Chlorobenzyl mercaptan: Lacks the methoxy group, which can affect its solubility and reactivity.

    4-Chlorobenzyl mercaptan: Similar structure but with the chloro group in a different position, leading to different reactivity and applications.

Uniqueness

(2-chloro-4-methoxyphenyl)methanethiol is unique due to the combination of the chloro, methoxy, and mercaptan groups on the benzyl ring. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H9ClOS

Molecular Weight

188.67 g/mol

IUPAC Name

(2-chloro-4-methoxyphenyl)methanethiol

InChI

InChI=1S/C8H9ClOS/c1-10-7-3-2-6(5-11)8(9)4-7/h2-4,11H,5H2,1H3

InChI Key

WNRZZMBEORNQMB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CS)Cl

Origin of Product

United States

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